Leu-His-Glu

Description

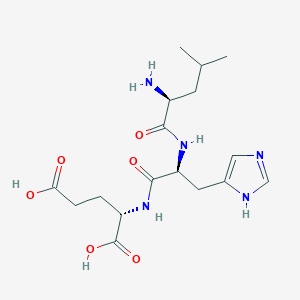

Structure

3D Structure

Properties

Molecular Formula |

C17H27N5O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1 |

InChI Key |

KXODZBLFVFSLAI-AVGNSLFASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Structural Context and Occurrence of Leu His Glu

Identification of Leu-His-Glu as a Constituent within Larger Peptides and Proteins

The identification of specific amino acid motifs like this compound within the vast landscape of cellular proteins is accomplished through advanced proteomics and peptidomics techniques. These approaches allow for the large-scale study of proteins and peptides, enabling the discovery and characterization of specific sequences.

Modern proteomics heavily relies on mass spectrometry (MS) to identify and sequence peptides. In a typical workflow, complex protein mixtures are first enzymatically digested, most commonly with trypsin, which cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues. The resulting peptide mixture is then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the individual peptides and determine their amino acid sequence.

Bioinformatic tools are crucial for searching the vast amount of data generated by mass spectrometers against protein sequence databases to identify the proteins from which the peptides originated. While this is a powerful method for identifying linear sequences, the discovery of specific, recurring motifs like this compound often requires more specialized computational analysis of the identified peptide sequences. A database search of known proteins could reveal instances of the this compound sequence; however, its functional significance would require further experimental validation.

Table 1: Illustrative Example of Proteomic Data for a Hypothetical this compound Containing Peptide

| Protein ID | Peptide Sequence | Precursor m/z | Charge | MS/MS Fragmentation Ions |

| P12345 | K.LHE GVNVTDAK | 654.321 | 2+ | y1, y2, y3, b2, b3, ... |

| Q67890 | R.SLHE DFIK | 543.210 | 2+ | y1, y2, y3, b2, b3, ... |

This table is a hypothetical representation of how a this compound containing peptide might be identified in a proteomics experiment. The bolded LHE represents the this compound motif.

The functional importance of a peptide motif is often determined by its location within a protein's three-dimensional structure, particularly if it resides within a known functional domain or an enzyme's active site. The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. wikipedia.orglibretexts.org It is composed of a specific arrangement of amino acid residues that create a unique chemical environment. libretexts.org

While Histidine and Glutamic acid are amino acids frequently found in the catalytic sites of enzymes due to their chemical properties, the specific sequence this compound has not been widely documented as a conserved motif within known protein domains or active sites. khanacademy.orgtechnologynetworks.com Computational tools can be used to scan protein structure databases (like the Protein Data Bank) for the presence of the this compound sequence and analyze its structural context. Such an analysis could reveal if this tripeptide is consistently located in regions of functional importance across different proteins, which might suggest a conserved structural or functional role. However, current literature does not highlight "this compound" as a recognized functional motif. For comparison, other motifs like the "Pro-Xaa-Leu-Glu" motif have been identified as binding sites for specific proteins like the Prolyl Hydroxylase Domain Protein 2 (PHD2). nih.gov

Biosynthesis and Precursor Processing of this compound-Containing Sequences

The this compound sequence, as part of a larger polypeptide chain, is synthesized during the process of translation on the ribosome. Following translation, the protein can undergo a variety of processing events, including enzymatic cleavage and post-translational modifications, which can either generate or alter sequences containing this tripeptide.

Proteolytic enzymes, or proteases, play a crucial role in protein maturation and regulation by cleaving peptide bonds at specific sites. khanacademy.org The generation of a peptide containing the this compound sequence can occur through the action of proteases that cleave the precursor protein at sites flanking this tripeptide. The specificity of proteases is determined by the amino acid sequence around the cleavage site. For example, trypsin cleaves after lysine and arginine residues, while chymotrypsin (B1334515) cleaves after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. youtube.comucsb.edu

The this compound sequence itself is not a primary recognition site for common proteases. Cleavage would depend on the amino acids surrounding this tripeptide in the precursor protein.

Table 2: Specificity of Common Proteases

| Enzyme | Cleavage Site (C-terminal to) |

| Trypsin | Arginine (Arg), Lysine (Lys) |

| Chymotrypsin | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr) |

| Elastase | Alanine (Ala), Glycine (Gly), Serine (Ser), Valine (Val) |

| Pepsin | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), Leucine (B10760876) (Leu) (N-terminal to) |

Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can significantly alter their function, localization, and stability. wikipedia.orggsconlinepress.comthermofisher.com The amino acid residues within or adjacent to the this compound sequence are susceptible to various PTMs.

Leucine (Leu) , being a hydrophobic amino acid, is less commonly a direct target for PTMs compared to polar or charged residues. However, methylation of leucine residues has been reported. gsconlinepress.comnih.gov

Histidine (His) can be a target for phosphorylation and methylation. The imidazole (B134444) side chain of histidine can be phosphorylated, which can play a role in signaling pathways. gsconlinepress.comnih.gov

Glutamic acid (Glu) , with its carboxyl group in the side chain, can undergo methylation. gsconlinepress.comnih.gov

The presence of PTMs on or near the this compound sequence could influence the protein's structure and its interactions with other molecules. For instance, the addition of a phosphate (B84403) group (phosphorylation) introduces a negative charge, which can alter electrostatic interactions. However, there is no specific evidence in the literature to suggest that the this compound sequence is a hotspot for post-translational modifications or that such modifications have a specific, recognized functional consequence related to this tripeptide.

Table 3: Common Post-Translational Modifications and Potential Target Residues in this compound

| Modification | Description | Potential Target Residue(s) |

| Phosphorylation | Addition of a phosphate group | Histidine |

| Methylation | Addition of a methyl group | Leucine, Histidine, Glutamic acid |

| Acetylation | Addition of an acetyl group | Not typically on Leu, His, Glu side chains |

| Glycosylation | Attachment of a sugar moiety | Not typically on Leu, His, Glu side chains |

Synthetic Methodologies and Analog Design for Research Applications

Solid-Phase Peptide Synthesis (SPPS) of Leu-His-Glu and its Analogs

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides like this compound. vaia.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. vaia.com20.210.105 The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion, simplified purification of the final product, and the potential for automation. 20.210.105 The general process involves repeated cycles of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next Nα-protected amino acid. iris-biotech.de This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected. 20.210.105

The efficiency of SPPS is highly dependent on the completeness of the coupling and deprotection steps. iris-biotech.de Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de Therefore, optimization of these steps is critical.

Coupling Strategies: The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. mdpi.com For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, more potent coupling reagents like HCTU may be employed. luxembourg-bio.com

The synthesis of histidine-containing peptides like this compound presents a specific challenge due to the potential for racemization of the histidine residue during the coupling step. luxembourg-bio.comchemrxiv.org This can be minimized by using specific protecting groups for the imidazole (B134444) side chain of histidine and by carefully controlling the reaction temperature. luxembourg-bio.comchemrxiv.org High-efficiency solid-phase peptide synthesis (HE-SPPS) methods, which may involve microwave irradiation, have been developed to accelerate both deprotection and coupling steps, significantly reducing synthesis time. luxembourg-bio.com

Deprotection Strategies: The most common Nα-protecting group used in SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de Optimization of deprotection involves ensuring complete removal of the Fmoc group without causing unwanted side reactions. The progress of deprotection can be monitored by quantifying the release of the fluorenyl group spectrophotometrically. iris-biotech.de For sequences prone to aggregation, which can hinder deprotection, optimized protocols with extended reaction times or elevated temperatures may be necessary. nih.gov

The following table summarizes common strategies for optimizing coupling and deprotection in SPPS:

| Step | Strategy | Rationale |

| Coupling | Use of potent coupling reagents (e.g., HCTU, HATU) | Overcomes steric hindrance and aggregation. luxembourg-bio.com |

| Addition of additives (e.g., HOBt, Oxyma) | Suppresses racemization and other side reactions. mdpi.com | |

| Microwave-assisted synthesis | Accelerates reaction rates, reducing coupling times. luxembourg-bio.com | |

| Double coupling | Ensures complete reaction for difficult sequences. luxembourg-bio.com | |

| Deprotection | Use of optimized piperidine concentration and time | Ensures complete Fmoc removal while minimizing side reactions. nih.gov |

| Microwave-assisted deprotection | Reduces deprotection time. luxembourg-bio.com | |

| Monitoring Fmoc release | Confirms completion of the deprotection step. iris-biotech.de |

This table is based on data from multiple sources. iris-biotech.demdpi.comluxembourg-bio.comnih.gov

To investigate the mechanism of action, biodistribution, and interaction of this compound with its biological targets, labeled versions of the tripeptide are essential. researchgate.net Labeling can be achieved by incorporating isotopes or fluorescent tags.

Isotopic Labeling: Isotopically labeled amino acids, such as those containing ¹³C or ¹⁵N, can be incorporated into the this compound sequence during SPPS. nih.gov This allows for the use of techniques like nuclear magnetic resonance (NMR) spectroscopy to study the peptide's structure and dynamics. For instance, ¹³C-methyl-labeled leucine (B10760876) or other amino acids can be synthesized and used in the synthesis. nih.gov Cell-free protein synthesis systems can also be used to produce proteins with selectively labeled methyl groups from inexpensive precursors. copernicus.org

Fluorescent Labeling: Fluorescent labels can be attached to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide. genscript.comthermofisher.com A common strategy involves using a lysine (B10760008) residue with an orthogonal protecting group on its side chain, such as Dde. researchgate.net After the peptide is synthesized, the Dde group can be selectively removed, and a fluorescent tag can be attached to the lysine side chain. researchgate.net A variety of fluorescent dyes are available for this purpose. genscript.comthermofisher.com

The following table provides examples of labels that can be incorporated into this compound:

| Label Type | Example Label | Application |

| Isotopic | ¹³C, ¹⁵N | NMR structural studies. nih.gov |

| Fluorescent | Fluorescein, Rhodamine | Fluorescence microscopy, binding assays. genscript.comthermofisher.com |

| Biotin | Biotin | Affinity purification, binding assays. researchgate.netgenscript.com |

| Radiolabel | ⁹⁹ᵐTc | Radioimaging studies. explorationpub.com |

This table is based on data from multiple sources. researchgate.netnih.govgenscript.comthermofisher.comexplorationpub.com

Solution-Phase Synthesis Approaches for Specialized Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable approach for certain applications, such as the large-scale synthesis of short peptides or the synthesis of complex peptide conjugates. mdpi.comthaiscience.info In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. mdpi.com

This method offers greater flexibility in the choice of protecting groups and coupling strategies. bachem.com For example, the use of titanium tetrachloride as a condensing agent in the presence of microwave heating has been shown to be an efficient method for dipeptide synthesis in solution. mdpi.com Solution-phase synthesis can also be advantageous for producing peptide fragments that can then be ligated to form larger peptides or proteins.

Rational Design of this compound Peptidomimetics and Conformationally Constrained Analogs

To improve the therapeutic potential of this compound, researchers often design and synthesize peptidomimetics and conformationally constrained analogs. researchgate.netmdpi.com Peptidomimetics are compounds that mimic the essential elements of a peptide but have a modified backbone, which can lead to increased stability against enzymatic degradation and improved bioavailability. researchgate.netnih.gov Conformationally constrained analogs are designed to lock the peptide into its bioactive conformation, which can enhance receptor binding affinity and selectivity. researchgate.net

Systematic substitution of each amino acid in the this compound sequence can provide valuable insights into the structure-activity relationship. mdpi.comnih.govaai.org Alanine scanning, where each amino acid is replaced by alanine, is a common technique to identify key residues for biological activity. aai.org

The impact of these substitutions can be evaluated through various assays. For example, replacing a hydrophobic residue like leucine with a more or less hydrophobic residue can alter the peptide's interaction with its receptor. mdpi.com Similarly, substituting the charged glutamic acid residue can affect electrostatic interactions. mdpi.com The effect of substitutions can also be context-dependent, with the same substitution having different effects in different peptide backbones. nih.gov

The following table illustrates potential amino acid substitutions and their predicted impact on the properties of this compound:

| Original Residue | Substitution | Predicted Impact | Rationale |

| Leu | Valine (Val) | Potentially minor change in hydrophobicity. acs.org | Valine is also a hydrophobic amino acid. acs.org |

| Leu | Alanine (Ala) | Decrease in hydrophobicity. mdpi.com | Alanine has a smaller, less hydrophobic side chain. mdpi.com |

| His | Lysine (Lys) | Change in charge and potential for altered interactions. mdpi.com | Lysine is a basic amino acid. mdpi.com |

| His | Phenylalanine (Phe) | Introduction of an aromatic ring, potential for new interactions. | Phenylalanine is an aromatic amino acid. |

| Glu | Aspartic Acid (Asp) | Maintained negative charge, potentially similar function. aai.org | Aspartic acid is also an acidic amino acid. aai.org |

| Glu | Glutamine (Gln) | Loss of negative charge, potential loss of key electrostatic interaction. aai.org | Glutamine is the uncharged amide analog of glutamic acid. aai.org |

This table is a predictive summary based on general principles of peptide chemistry and findings from various studies. mdpi.comaai.orgacs.org

Modifications at the N-terminus and C-terminus of this compound can significantly impact its stability and activity. genscript.comfrontiersin.orgmdpi.com

N-terminal Modifications: Acetylation of the N-terminus is a common modification that neutralizes the positive charge of the free amino group, which can increase the peptide's stability against aminopeptidases. genscript.com Other modifications include the attachment of fatty acids (lipidation) to enhance membrane permeability or the addition of specific motifs to target the peptide to particular cells or tissues. genscript.commdpi.com The introduction of a pyroglutamate (B8496135) (pGlu) at the N-terminus, formed from an N-terminal glutamine, can also enhance stability. explorationpub.com

C-terminal Modifications: Amidation of the C-terminus is a frequent modification that removes the negative charge of the carboxyl group, making the peptide more resistant to carboxypeptidases. genscript.com Other C-terminal modifications include esterification or conjugation to other molecules. genscript.com

The following table lists common terminal modifications and their effects:

| Modification | Position | Effect |

| Acetylation | N-terminus | Increased stability, neutralizes charge. genscript.com |

| Lipidation | N-terminus | Enhanced membrane permeability. genscript.com |

| Pyroglutamate (pGlu) | N-terminus | Increased stability. explorationpub.com |

| Amidation | C-terminus | Increased stability, neutralizes charge. genscript.com |

| Esterification | C-terminus | Modifies charge and hydrophobicity. genscript.com |

This table is based on data from multiple sources. genscript.comexplorationpub.com

Degradation and Stability in Biological Contexts

Enzymatic Degradation Pathways of Leu-His-Glu and Related Peptides in Biological Matrices

The breakdown of this compound in biological matrices such as cell culture media, tissue homogenates, or serum is primarily mediated by the action of various peptidases and proteases. These enzymes catalyze the hydrolysis of peptide bonds, leading to the progressive breakdown of the tripeptide.

Several classes of peptidases are likely involved in the degradation of this compound, targeting specific peptide bonds or amino acid residues. These can be broadly categorized as exopeptidases, which cleave terminal amino acids, and endopeptidases, which act on internal peptide bonds.

Aminopeptidases: These exopeptidases cleave the N-terminal amino acid. Leucyl aminopeptidases, in particular, show a preference for cleaving N-terminal leucine (B10760876) residues. nih.gov This makes the peptide bond between Leucine and Histidine a probable initial target for this class of enzymes.

Carboxypeptidases: These exopeptidases remove the C-terminal amino acid. The peptide bond between Histidine and Glutamic acid would be susceptible to the action of certain carboxypeptidases.

Endopeptidases: While less likely to be the primary degradation route for a short tripeptide, some endopeptidases could potentially cleave the internal peptide bond. For instance, some forms of chymotrypsin (B1334515) exhibit lower specificity and can cleave at histidine and leucine residues. expasy.org Additionally, glutamyl endopeptidases specifically cleave at glutamic acid residues, making the His-Glu bond a potential target. expasy.org

The specific peptidases present in a given biological matrix will ultimately determine the primary degradation pathway.

Table 1: Potential Peptidases Involved in this compound Degradation

| Enzyme Class | Specific Enzyme Example | Probable Cleavage Site in this compound |

| Aminopeptidases | Leucyl aminopeptidase (B13392206) | Between Leu and His |

| Carboxypeptidases | Carboxypeptidase A | Between His and Glu |

| Endopeptidases | Glutamyl endopeptidase | After Glu (if part of a larger peptide) |

| Endopeptidases | Chymotrypsin (low specificity) | After Leu or His |

The enzymatic degradation of this compound will result in smaller peptide fragments and individual amino acids. The specific products formed will depend on the initial cleavage event.

Cleavage of the Leu-His bond by an aminopeptidase would yield Leucine and the dipeptide His-Glu.

Cleavage of the His-Glu bond by a carboxypeptidase would result in Glutamic acid and the dipeptide Leu-His.

Subsequent action of peptidases would further break down the resulting dipeptides into their constituent amino acids: Histidine and Glutamic acid, or Leucine and Histidine.

Ultimately, the complete enzymatic hydrolysis of this compound will yield its three constituent amino acids: Leucine, Histidine, and Glutamic acid. These individual amino acids are then available for cellular metabolism. nih.govresearchgate.net

Table 2: Predicted Degradation Products of this compound

| Initial Cleavage Site | Primary Degradation Products | Subsequent Degradation Products |

| Between Leu and His | Leucine, His-Glu | Histidine, Glutamic acid |

| Between His and Glu | Leu-His, Glutamic acid | Leucine, Histidine |

Factors Influencing the Stability of this compound in Research Models (e.g., enzyme presence, buffer conditions)

The stability of this compound in in vitro research models is influenced by a variety of physicochemical factors. Careful control of these conditions is essential for obtaining reproducible experimental results.

Enzyme Presence and Concentration: The primary determinant of this compound degradation in biological research models is the presence and concentration of peptidases. For example, studies using serum-containing cell culture media will likely exhibit faster degradation rates compared to serum-free media due to the abundance of proteases in serum.

pH: The pH of the buffer system can significantly impact both the intrinsic chemical stability of the peptide and the activity of degrading enzymes. researchgate.net Most peptidases have an optimal pH range for their activity. For instance, leucyl aminopeptidase has a pH optimum around 9.0. nih.gov Deviations from this optimal pH can reduce the rate of enzymatic degradation. Extreme pH values can also lead to non-enzymatic hydrolysis of peptide bonds, although this is generally a slower process under typical experimental conditions.

Temperature: Higher temperatures generally increase the rate of both enzymatic and non-enzymatic degradation. researchgate.net Maintaining a consistent and appropriate temperature is crucial for ensuring the stability of the peptide throughout an experiment. Most cell-based assays are conducted at 37°C, a temperature at which many peptidases are active.

Buffer Composition: The composition of the experimental buffer can influence peptide stability. The presence of certain metal ions may be required as cofactors for some metallopeptidases. Conversely, the inclusion of protease inhibitors in the buffer is a common strategy to reduce the enzymatic degradation of peptides in research models.

Table 3: Factors Affecting this compound Stability in Research Settings

| Factor | Influence on Stability | Rationale |

| Enzyme Presence | Decreases stability | Peptidases and proteases directly catalyze the cleavage of peptide bonds. |

| pH | Dependent on specific enzymes | Most enzymes have an optimal pH for activity; deviations can decrease degradation. Extreme pH can cause non-enzymatic hydrolysis. researchgate.net |

| Temperature | Higher temperatures decrease stability | Increased temperature accelerates both enzymatic reactions and chemical degradation processes. researchgate.net |

| Buffer Composition | Can increase or decrease stability | Metal ions may act as cofactors for peptidases, while protease inhibitors will block enzymatic degradation. |

Advanced Analytical and Characterization Techniques

Chromatographic and Spectrometric Methods for Identification and Quantification

Chromatographic and spectrometric methods are cornerstones in peptide analysis, offering high sensitivity and specificity for identifying and quantifying molecules like Leu-His-Glu, even in complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful and widely used technique for the definitive identification and quantification of peptides. HPLC separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity, charge), and the eluting compounds are then introduced into a mass spectrometer for mass-to-charge (m/z) analysis. This provides precise molecular weight information and fragmentation patterns, which act as a molecular fingerprint for sequence confirmation.

In the analysis of complex matrices, such as food products and biological samples, LC-MS has been instrumental in identifying larger peptides containing the this compound sequence. For instance, studies on fermented soybean products and soy sauce-flavored Baijiu have utilized Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) to identify endogenous oligopeptides. In one such study, the peptide Pro-Leu-Asp-Leu-Thr-Ser-Phe-Val-Leu-His-Glu-Ala-Ile was identified in fermented soybeans. Similarly, the peptide this compound-Ala-Ile was found in soy sauce distillates. The purity of synthetically designed peptides incorporating the this compound motif has also been verified using HPLC-MS.

These analyses typically employ a C18 reverse-phase column for separation, with a gradient elution system involving two mobile phases, often water with 0.1% formic acid (Phase A) and acetonitrile with 0.1% formic acid (Phase B).

Table 1: Example of HPLC Parameters for Peptide Analysis Containing this compound Sequence

| Parameter | Value/Description | Source |

|---|---|---|

| Column | C18 reverse-phase (75 µm × 150 mm) | |

| Mobile Phase A | 0.1% formic acid in water | |

| Mobile Phase B | 0.1% formic acid in acetonitrile/water (84% acetonitrile) | |

| Flow Rate | 250 nL/min | |

| Gradient | 4% to 50% B over 50 min; 50% to 100% B over 4 min |

| Detection | Mass Spectrometry (Electrospray Ionization) | |

This interactive table summarizes typical conditions used in the chromatographic separation of peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR can provide detailed information about atomic connectivity, spatial proximity of atoms, and the flexibility of the peptide backbone and side chains.

For a tripeptide like this compound, a suite of NMR experiments would be employed to gain structural insights. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the amino acid spin systems, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space distances between protons, which is crucial for defining the peptide's conformation. Hydrogen-deuterium exchange (HDX) experiments monitored by 1H NMR can reveal the solvent accessibility of amide protons, indicating which are involved in stable hydrogen bonds. While specific NMR studies focusing solely on the this compound tripeptide are not detailed in the literature, the principles are routinely applied to larger peptides containing this sequence to understand their solution structures.

Table 2: Common NMR Techniques for Peptide Structural Analysis

| NMR Experiment | Information Gained |

|---|---|

| 1D ¹H NMR | Provides a general fingerprint of the peptide and information on hydrogen-deuterium exchange rates. |

| COSY | Identifies scalar-coupled protons, helping to assign protons within an amino acid residue. |

| TOCSY | Correlates all protons within a single amino acid spin system. |

| HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons or nitrogens. |

| NOESY/ROESY | Identifies protons that are close in space (<5 Å), providing distance restraints for 3D structure calculation. |

This interactive table outlines key NMR experiments and the structural data they provide for peptide analysis.

Edman degradation is a classic chemical method for determining the amino acid sequence of a peptide or protein from the N-terminus. The process involves sequentially cleaving the N-terminal amino acid, which is then identified. Automated sequenators have made this a routine and reliable technique for sequence verification.

The this compound sequence has been confirmed within larger protein structures through the application of automated Edman degradation. For example, the complete amino acid sequence of yeast proteinase B inhibitor 2 was determined using this method, revealing a segment containing this compound. Similarly, the primary structure of a human leukocyte interferon, which also includes the this compound motif, was elucidated in part by automated Edman degradation of peptide fragments. This technique provides unambiguous confirmation of the peptide sequence, which is essential for validating data obtained from other methods like mass spectrometry.

Biophysical Techniques for Studying Interactions and Conformational Dynamics

Understanding how this compound interacts with other molecules is key to deciphering its biological role. Biophysical techniques allow for the quantitative measurement of binding events and the thermodynamic forces that govern these interactions.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. It quantifies the association (k_a) and dissociation (k_d) rate constants of a binding event, from which the equilibrium dissociation constant (K_d) can be calculated, providing a measure of binding affinity.

The utility of SPR has been demonstrated in studies of engineered peptides containing the this compound sequence. In a study focused on designing novel peptide binders, a linear peptide incorporating the sequence Ile-Lys-Gly-Leu-His-Glu-Ile-Asp-MLy-Met-Ile-Arg was synthesized and its binding affinity was evaluated using SPR. The experiments measured the interaction between the peptide and its target, yielding specific kinetic data.

Table 3: Binding Affinity Data for a this compound Containing Peptide via SPR

| Peptide Type | Sequence Context | Binding Affinity (K_d) | Source |

|---|

This interactive table presents binding affinity data obtained for a peptide containing the this compound sequence using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating one molecule into a solution containing its binding partner, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

ITC has been used to characterize the thermodynamic parameters of interactions involving proteins that contain the this compound sequence. For instance, in a study of nanobody stabilization of a protein domain, ITC was employed to measure the thermodynamics of the binding between a nanobody and a nucleotide-binding domain that includes the this compound motif. Such data is critical for understanding the driving forces of the interaction, whether it is enthalpically driven (favorable bond formation) or entropically driven (increase in disorder, often due to the release of water molecules).

Table 4: Thermodynamic Parameters Measurable by ITC

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity | K_d | The dissociation constant; a measure of how tightly the molecules bind. |

| Stoichiometry | n | The ratio of the binding partners in the formed complex. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |

| Entropy Change | ΔS | The change in disorder of the system upon binding. |

This interactive table describes the key thermodynamic parameters that can be determined from an Isothermal Titration Calorimetry experiment.

Future Directions and Research Perspectives

Elucidating Undiscovered Biological Functions of Leu-His-Glu Motifs

The this compound sequence has been identified within larger peptides and proteins, hinting at its potential as a bioactive motif. A key future direction is to systematically investigate these potential functions.

Neuroprotective and Neuromodulatory Roles: Peptidomics research on fermented soybeans has identified this compound as part of a longer peptide, PLDLTSFVLHEAI, which was found to be degraded from lectin and demonstrated neuroprotective effects. nih.gov This finding opens the door to investigating whether the this compound tripeptide itself, or other small peptides containing this motif, possess neuroprotective or neuromodulatory properties. Future studies could explore its ability to cross the blood-brain barrier, interact with neuronal receptors, or mitigate oxidative stress in neural cells.

Antioxidant Activity: Quantitative structure-activity relationship (QSAR) studies have included this compound in analyses of antioxidant tripeptides. researchgate.netacs.orgresearchgate.net Interestingly, one such study reported its antioxidant activity as zero. acs.orgresearchgate.net This warrants further investigation to confirm the absence of antioxidant properties and to understand the structural basis for this lack of activity compared to other tripeptides. Such research could provide valuable insights into the specific amino acid compositions and arrangements required for antioxidant effects.

Component of Larger Functional Proteins: The this compound sequence is found within the structure of human serum albumin. pnas.org Its functional role within this and other proteins is unknown. Site-directed mutagenesis studies, where the this compound motif is altered, could help elucidate its importance for protein structure, stability, and function.

| Potential Biological Context | Associated Larger Peptide/Protein | Observed or Hypothesized Function | Reference |

| Fermented Soybean | PLDLTSFVLHEAI | Neuroprotective | nih.gov |

| Soy Sauce-Flavored Baijiu | PLDLTSFVLHEAI | Flavor Contribution | researchgate.net |

| Human Serum Albumin | Human Serum Albumin | Component of protein structure | pnas.org |

| Cancer Immunotherapy | Tumor-associated peptide | Target for immune response | google.com |

Development of Novel Tools and Probes Based on this compound for Molecular Biology Research

Should this compound be found to have specific binding partners or biological activities, it could serve as a scaffold for the development of new research tools.

Affinity Probes: If a receptor or enzyme is identified that specifically interacts with this compound, the tripeptide could be chemically modified with reporter tags (e.g., fluorescent dyes, biotin) to create molecular probes. These probes would be invaluable for identifying and visualizing the localization and dynamics of its binding partners within cells and tissues.

Enzyme Substrates and Inhibitors: If this compound is found to be a substrate for a particular peptidase, it could be used to design sensitive assays for measuring that enzyme's activity. Conversely, modified versions of the tripeptide could be synthesized to act as inhibitors of specific peptidases, which could then be used to study the physiological roles of those enzymes.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Network

A holistic understanding of this compound's role in biology will require the integration of data from various "omics" fields.

Peptidomics: This is the large-scale study of peptides in a biological sample. Peptidomics has already been instrumental in identifying this compound in fermented foods. nih.gov Future peptidomic studies could search for the presence of this tripeptide in various human tissues and biofluids under different physiological and pathological conditions. This could reveal novel contexts in which this compound is produced and may be functionally relevant.

Proteomics: By identifying all the proteins that contain the this compound sequence, we can begin to predict its potential functional contexts. If this motif is found to be conserved across a family of proteins with a known function, it would suggest that the motif is important for that function.

Metabolomics: Investigating the metabolic changes in cells or organisms upon exposure to this compound could provide clues about its downstream biological effects and the pathways it influences.

| Omics Approach | Potential Application to this compound Research | Type of Information Gained |

| Peptidomics | Analysis of biofluids and tissues for the presence of free this compound. | Identification of physiological or disease states where this compound is present. |

| Proteomics | Database searches for proteins containing the this compound motif. | A list of proteins whose function might involve this motif. |

| Transcriptomics | Measuring changes in gene expression after cellular treatment with this compound. | Understanding the cellular response to the tripeptide. |

| Metabolomics | Analyzing metabolic shifts in response to this compound. | Revealing the metabolic pathways influenced by the tripeptide. |

Advanced Bioinformatic and Machine Learning Approaches for Predicting this compound's Roles

Computational methods are becoming increasingly powerful in predicting the function of peptides and protein motifs.

Quantitative Structure-Activity Relationship (QSAR): As has already been done for antioxidant properties, QSAR models can be built for other potential activities of tripeptides. researchgate.netacs.orgresearchgate.net By comparing the predicted activity of this compound with a large library of other tripeptides, researchers can generate hypotheses about its likely biological functions.

Molecular Docking: If potential protein targets for this compound are identified, molecular docking simulations can be used to predict how the tripeptide binds to these targets. This can provide insights into the mechanism of action and can guide the design of modified peptides with enhanced binding affinity or specificity.

Protein Structure Prediction: Advanced tools like AlphaFold and the recently developed RareFold can predict the three-dimensional structure of proteins. biorxiv.org These tools could be used to model the structure of the this compound motif within larger proteins to understand its structural role.

Machine Learning on Sequence Databases: Machine learning algorithms can be trained on large databases of protein and peptide sequences with known functions. These models could then be used to predict the probability that the this compound motif is associated with a particular biological function or cellular location.

| Bioinformatic/ML Tool | Application in this compound Research | Predicted Outcome |

| QSAR Modeling | Predict various biological activities (e.g., antihypertensive, antimicrobial). | A profile of the likely bioactivities of this compound. |

| Molecular Docking | Simulate the binding of this compound to potential receptors or enzymes. | Identification of likely binding partners and interaction mechanisms. |

| RareFold/AlphaFold | Model the structure of proteins containing the this compound motif. | Understanding the structural role of the motif within a protein. |

| Sequence-Based Prediction | Analyze the this compound sequence in the context of large peptide databases. | Prediction of function based on similarity to peptides with known roles. |

Q & A

Q. Table 1: Structural Analysis Techniques

| Technique | Resolution | Sample Requirement | Key Outputs | Limitations |

|---|---|---|---|---|

| NMR | 1–3 Å | Soluble, ~5 mM | Dynamic interactions, flexibility | Limited for large peptides |

| X-ray | <1 Å | Crystalline | Atomic coordinates | Crystallization challenges |

| MD Simulations | N/A | Computational model | Time-dependent conformational shifts | Force field accuracy limits |

What strategies are effective for synthesizing and purifying this compound with high yield and purity?

Basic Research Question:

Methodology:

- Solid-phase peptide synthesis (SPPS): Use Fmoc/t-Bu chemistry with Rink amide resin. Monitor coupling efficiency via Kaiser tests and purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Research Question:

Methodology: - Optimize enzymatic synthesis using proteases (e.g., thermolysin) for fragment condensation. Screen buffer conditions (pH 6–8, 40°C) to enhance catalytic activity and minimize hydrolysis .

- Implement mass spectrometry (MS)-guided purification to isolate isoforms or post-translational modifications .

How should researchers design experiments to study this compound’s biological function?

Basic Research Question:

Methodology:

- Conduct in vitro binding assays (e.g., surface plasmon resonance) to quantify interactions with metal ions (e.g., Zn²⁺, Cu²⁺), given His’s chelation properties. Include negative controls (scrambled peptide sequences) .

Advanced Research Question:

Methodology: - Develop in vivo models (e.g., zebrafish or C. elegans) to study this compound’s role in metal homeostasis. Use CRISPR/Cas9 to knockout endogenous peptides and assess rescue phenotypes via microinjection .

How can contradictory data on this compound’s stability under physiological conditions be resolved?

Methodology:

- Perform systematic variable testing : Compare degradation rates across pH (4–8), temperatures (25–37°C), and protease-rich environments. Use LC-MS to identify cleavage products .

- Apply meta-analysis to reconcile discrepancies: Aggregate published half-life data and stratify by experimental conditions (e.g., buffer composition, peptide concentration) .

What computational approaches are robust for predicting this compound’s interactions with biomolecules?

Advanced Research Question:

Methodology:

- Use docking simulations (AutoDock Vina) to predict binding modes with receptors (e.g., angiotensin-converting enzyme). Validate with mutagenesis studies targeting His residues .

- Combine machine learning (e.g., AlphaFold-Multimer) to predict ternary complexes involving this compound and cofactors .

What ethical considerations arise when studying this compound in animal models?

Methodology:

- Follow 3R principles (Replacement, Reduction, Refinement) : Use cell-based assays first; minimize animal cohorts via power analysis. Obtain ethics approval with justification for species selection .

- Document transparency in conflicts of interest , particularly if funding sources could bias outcomes (e.g., metallodrug developers) .

How can interdisciplinary approaches enhance this compound research?

Advanced Research Question:

Methodology:

- Integrate cheminformatics and bioinformatics : Use PubChem for structural analogs and UniProt for homologous sequences to infer evolutionary conservation .

- Collaborate with materials scientists to develop this compound-based hydrogels for drug delivery, characterizing mechanical properties via rheometry .

What methods validate the accuracy of this compound quantification in complex matrices?

Methodology:

- Apply isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled this compound to correct for ionization suppression in biological fluids .

- Perform inter-laboratory comparisons using standardized protocols (e.g., AOAC International guidelines) to assess reproducibility .

How does this compound compare to similar tripeptides in metal-binding affinity?

Methodology:

- Conduct isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) for metal binding. Compare with Gly-His-Lys or Asp-His-Ser .

- Analyze structural determinants via X-ray absorption spectroscopy (XAS) to identify coordination geometry differences .

How can multi-omics data be integrated to study this compound’s systemic effects?

Advanced Research Question:

Methodology:

- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) in model organisms. Use pathway enrichment tools (e.g., MetaboAnalyst) to link peptide exposure to altered metal ion pathways .

- Apply network pharmacology to map this compound’s interactions across proteomic databases, prioritizing nodes with high betweenness centrality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.